

# 4-Chlorobutan-1-amine hydrochloride molecular structure and weight

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## Compound of Interest

Compound Name:	4-Chlorobutan-1-amine hydrochloride
CAS No.:	6435-84-3
Cat. No.:	B1342661

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An In-Depth Technical Guide to **4-Chlorobutan-1-amine Hydrochloride**: Structure, Properties, and Applications

## Abstract

**4-Chlorobutan-1-amine hydrochloride** is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a nucleophilic primary amine and an electrophilic alkyl chloride, it serves as a versatile building block and linker in complex molecule synthesis. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated conceptual synthesis pathway, and its applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective use, grounded in established chemical principles and supported by authoritative references.

## Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research and development. **4-Chlorobutan-1-amine hydrochloride** is the salt formed from the reaction of the free base, 4-chlorobutan-1-amine, with hydrochloric acid.[1] This conversion is critical for improving the compound's stability and handling characteristics, as the salt is typically a more stable, crystalline solid compared to the free amine.

Identifier	Value	Source
IUPAC Name	4-chlorobutan-1-amine;hydrochloride	PubChem[1]
CAS Number	6435-84-3	Sigma-Aldrich, PubChem[1]
Molecular Formula	C <sub>4</sub> H <sub>11</sub> Cl <sub>2</sub> N	PubChem[1], BLD Pharm[2]
Synonyms	4-chloro-1-butanamine hydrochloride, 4-chlorobutylamine HCl	PubChem[1], Sigma-Aldrich
Parent Amine CAS	42330-95-0	PubChem[3], LookChem[4]

## Molecular Structure and Elucidation

The utility of **4-chlorobutan-1-amine hydrochloride** stems directly from its distinct molecular architecture, which features two reactive centers with orthogonal reactivity.

### Covalent and Ionic Framework

The molecule consists of a positively charged 4-chlorobutylammonium cation and a chloride anion.

- **The Cation:** A four-carbon aliphatic chain forms the backbone. A primary amino group (-NH<sub>2</sub>) at the C1 position is protonated to form an ammonium group (-NH<sub>3</sub><sup>+</sup>) in the presence of hydrochloric acid. At the C4 position, a covalently bonded chlorine atom serves as a leaving group in nucleophilic substitution reactions.
- **The Anion:** A chloride ion (Cl<sup>-</sup>) is ionically bonded to the ammonium cation, completing the salt structure.

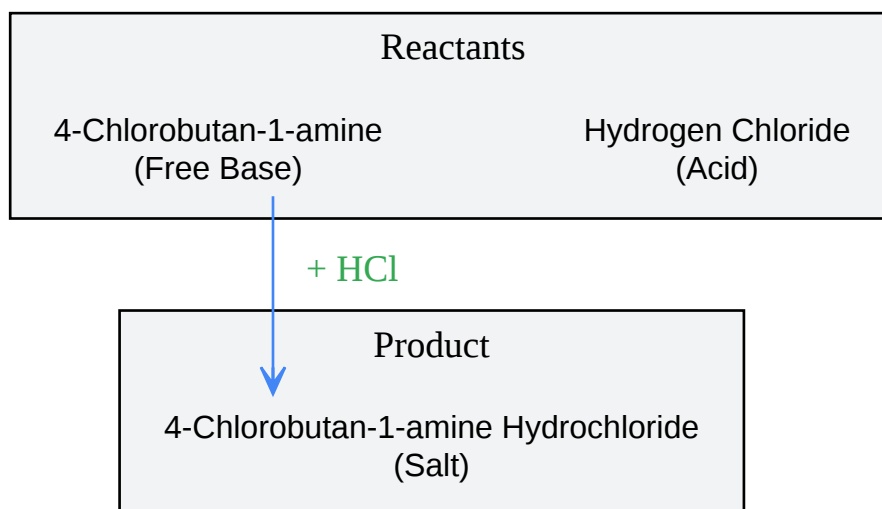
This dual nature is the key to its function as a heterocyclic precursor and a bifunctional linker in medicinal chemistry. The amine provides a nucleophilic handle for amide bond formation or reductive amination, while the alkyl chloride allows for subsequent alkylation of other nucleophiles.

## Structural Representation

The structure can be represented in several ways, each providing unique information:

- SMILES:C(CCCI)CN.Cl[1]
- InChI:InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H[1]

The following diagram illustrates the formation of the hydrochloride salt, a fundamental acid-base reaction that enhances the compound's stability.



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Caption: Acid-base reaction forming the hydrochloride salt.

## Physicochemical and Molecular Properties

The physical properties of **4-Chlorobutan-1-amine hydrochloride** are critical for its storage, handling, and application in synthetic protocols.

## Molecular Weight and Composition

Property	Value	Source
Molecular Weight	144.04 g/mol	PubChem[1], Sigma-Aldrich
Exact Mass	143.0268547 Da	PubChem[1]
Hydrogen Bond Donors	2 (Cation)	PubChem[1]
Hydrogen Bond Acceptors	1 (Anion)	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## Physical and Chemical Characteristics

Property	Value	Notes and Causality
Physical Form	Solid	The ionic nature of the salt leads to a stable crystal lattice, resulting in a solid state at room temperature.
Storage	Inert atmosphere, room temperature	Recommended to prevent potential degradation and reaction with atmospheric moisture.[2]
Solubility	Soluble in water and polar organic solvents	The polarity imparted by the ammonium salt structure enhances solubility in polar media like water and alcohols. [5]
Reactivity	Bifunctional	The primary amine is nucleophilic, while the carbon bearing the chlorine is electrophilic, allowing for sequential, controlled reactions.

## Conceptual Synthesis and Workflow

While **4-chlorobutan-1-amine hydrochloride** is commercially available, understanding its synthesis provides insight into its purity and potential byproducts. A robust and common method for preparing primary amines from alkyl halides is the Gabriel synthesis, which avoids over-alkylation. This conceptual workflow is based on that established and reliable methodology.

## Experimental Protocol: A Gabriel Synthesis Approach

This protocol outlines a self-validating system for synthesizing the free amine, which is then converted to the hydrochloride salt.

### Step 1: Synthesis of N-(4-chlorobutyl)phthalimide

- To a stirred solution of potassium phthalimide in anhydrous dimethylformamide (DMF), add 1-bromo-4-chlorobutane dropwise at room temperature.
- Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting halide.
- After cooling, pour the mixture into ice-water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The product, N-(4-chlorobutyl)phthalimide, should be a white solid.

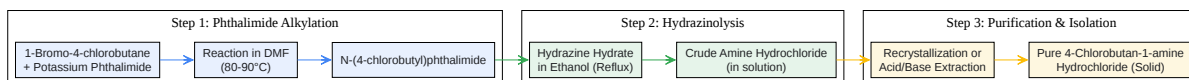
### Step 2: Hydrazinolysis to Yield 4-Chlorobutan-1-amine

- Suspend the N-(4-chlorobutyl)phthalimide in ethanol.
- Add hydrazine hydrate to the suspension and reflux the mixture. The phthalhydrazide byproduct will precipitate as a thick white solid.
- After the reaction is complete (monitored by TLC), cool the mixture and acidify with aqueous HCl to precipitate any remaining phthalhydrazide.
- Filter off the solid and wash it with ethanol.

- Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorobutan-1-amine as its hydrochloride salt.

### Step 3: Purification and Salt Formation

- The crude product can be purified by recrystallization from an appropriate solvent system, such as isopropanol/ether.
- If the free amine is desired, the crude salt can be dissolved in water, basified with NaOH to pH > 12, and the free amine extracted with a suitable organic solvent like dichloromethane.
- To form the pure hydrochloride salt, dissolve the purified free amine in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
- Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.



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Caption: Conceptual workflow for the synthesis of 4-chlorobutan-1-amine HCl.

## Applications in Research and Drug Development

The unique structure of **4-chlorobutan-1-amine hydrochloride** makes it a valuable intermediate in several fields.

- **Pharmaceutical Synthesis:** It is a key building block for various active pharmaceutical ingredients (APIs). For instance, the butylamine chain can be incorporated as a linker to connect different pharmacophores. Its bifunctionality allows for the synthesis of heterocyclic compounds like piperidines and azepanes through intramolecular cyclization after the amine has been appropriately modified.

- Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of pesticides and herbicides.[5]
- Linker Chemistry: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential. The defined four-carbon chain of this molecule provides a specific spatial arrangement that can be critical for biological activity.

## Safety and Handling

Adherence to safety protocols is mandatory when handling **4-chlorobutan-1-amine hydrochloride**.

- GHS Hazard Classification: The compound is associated with the following hazards:
  - H302: Harmful if swallowed[1]
  - H315: Causes skin irritation[1]
  - H319: Causes serious eye irritation[1]
  - H335: May cause respiratory irritation[1]
- Recommended Precautions:
  - Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
  - Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
  - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

## References

- 4-Chlorobutan-1-amine, LookChem, [[Link](#)]
- **4-Chlorobutan-1-amine hydrochloride**, PubChem, National Center for Biotechnology Information, [[Link](#)]
- 4-Chlorobutan-1-amine, PubChem, National Center for Biotechnology Information, [[Link](#)]

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## Sources

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- 2. 6435-84-3|4-Chlorobutan-1-amine hydrochloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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